molecular formula C28H26Cl2IP B12761185 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide CAS No. 73790-41-7

2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide

Cat. No.: B12761185
CAS No.: 73790-41-7
M. Wt: 591.3 g/mol
InChI Key: BUCDHTDSCPGPBK-UHFFFAOYSA-M
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Description

2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide: is a quaternary phosphonium salt It is characterized by the presence of a phosphonium ion, where the phosphorus atom is bonded to three p-tolyl groups and one 2,4-dichlorobenzyl group, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide typically involves the reaction of tris(p-tolyl)phosphine with 2,4-dichlorobenzyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The general reaction can be represented as:

P(p-tolyl)3+2,4-Dichlorobenzyl iodide2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide\text{P(p-tolyl)}_3 + \text{2,4-Dichlorobenzyl iodide} \rightarrow \text{this compound} P(p-tolyl)3​+2,4-Dichlorobenzyl iodide→2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced under specific conditions to yield phosphines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various phosphonium salts depending on the nucleophile used.

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphines.

Scientific Research Applications

Chemistry: 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and as a phase-transfer catalyst.

Biology: In biological research, phosphonium salts are studied for their potential use in drug delivery systems due to their ability to interact with biological membranes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic). The phosphonium ion interacts with various substrates, enhancing their reactivity and enabling reactions that might otherwise be challenging under standard conditions.

Comparison with Similar Compounds

    Tetraphenylphosphonium iodide: Similar structure but with phenyl groups instead of p-tolyl groups.

    Tributylphosphonium iodide: Contains butyl groups instead of p-tolyl groups.

    Triphenylphosphonium chloride: Similar structure but with chloride as the counterion and phenyl groups instead of p-tolyl groups.

Uniqueness: 2,4-Dichlorobenzyl-tris(p-tolyl)phosphonium iodide is unique due to the presence of the 2,4-dichlorobenzyl group, which can impart distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness can be leveraged in specific synthetic applications where the dichlorobenzyl group plays a crucial role.

Properties

CAS No.

73790-41-7

Molecular Formula

C28H26Cl2IP

Molecular Weight

591.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl-tris(4-methylphenyl)phosphanium;iodide

InChI

InChI=1S/C28H26Cl2P.HI/c1-20-4-12-25(13-5-20)31(26-14-6-21(2)7-15-26,27-16-8-22(3)9-17-27)19-23-10-11-24(29)18-28(23)30;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

BUCDHTDSCPGPBK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[I-]

Origin of Product

United States

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